molecular formula C10H13N5O B11470802 2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)-

2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)-

Cat. No.: B11470802
M. Wt: 219.24 g/mol
InChI Key: SFLHJGROLWNVEF-UHFFFAOYSA-N
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Description

2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- is a nitrogen-rich heterocyclic compound. It features a tetrazole ring, which is known for its high nitrogen content and potential applications in various fields such as energetic materials, pharmaceuticals, and agrochemicals. The presence of the amino and methyl groups on the phenyl ring further enhances its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of functionalized tetrazole compounds .

Mechanism of Action

The mechanism of action of 2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- involves its interaction with molecular targets through various pathways. The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The amino and hydroxyl groups also play a crucial role in its mechanism of action by facilitating binding to specific targets and enhancing solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,3,4-Tetrazole-2-ethanol, 5-(3-amino-4-methylphenyl)- is unique due to its combination of the tetrazole ring with the amino-methylphenyl groupIts ability to undergo multiple types of chemical reactions and its potential biological activities make it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

2-[5-(3-amino-4-methylphenyl)tetrazol-2-yl]ethanol

InChI

InChI=1S/C10H13N5O/c1-7-2-3-8(6-9(7)11)10-12-14-15(13-10)4-5-16/h2-3,6,16H,4-5,11H2,1H3

InChI Key

SFLHJGROLWNVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(N=N2)CCO)N

Origin of Product

United States

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